![molecular formula C22H24N4O6S B6493270 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide CAS No. 868677-18-3](/img/structure/B6493270.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a useful research compound. Its molecular formula is C22H24N4O6S and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.14165567 g/mol and the complexity rating of the compound is 755. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide is a synthetic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the formation of the oxadiazole ring through cyclization reactions followed by acylation processes. The general synthetic route may include:
- Formation of the Oxadiazole Ring : This is achieved by cyclizing a hydrazide with a carboxylic acid derivative under reflux conditions, often utilizing dehydrating agents like phosphorus oxychloride.
- Acylation Reaction : The resulting oxadiazole is then acylated with an appropriate acyl chloride in the presence of a base to yield the final product.
The compound's structure can be summarized as follows:
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C17H22N4O4S |
Molecular Weight | 378.45 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.
- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs) and ion channels that play critical roles in signal transduction.
- Pathway Involvement : It participates in pathways related to inflammation, apoptosis, and cell proliferation.
Anticancer Activity
Research indicates that derivatives of oxadiazole exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds containing the oxadiazole moiety showed potent cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer-derived cell lines. The mean IC50 values for some derivatives were reported to be around 92.4 µM against a panel of 11 cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have shown that oxadiazole derivatives exhibit activity against both bacterial and fungal strains. For example, specific compounds demonstrated effective inhibition against E. coli and C. albicans, highlighting their potential as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is evidenced by its ability to inhibit key inflammatory mediators:
- Studies have reported that oxadiazole derivatives can significantly reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways in cellular models .
Case Studies
- In Vitro Cytotoxicity Studies :
- Antimicrobial Efficacy Testing :
Scientific Research Applications
Synthesis Overview
Step | Reaction Type | Reagents Used | Yield |
---|---|---|---|
1 | Condensation | 2-Methoxybenzohydrazide + Methyl 4-formylbenzoate | High |
2 | Cyclization | DMP (Dess-Martin periodinane) | High |
3 | Hydrazine Treatment | Hydrazine hydrate in methanol | 94% |
Antimicrobial Properties
Research has indicated that oxadiazole derivatives exhibit notable antimicrobial activity. For instance, compounds similar to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. In vitro assays demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the inhibition of key enzymes involved in cell proliferation and survival.
Case Study: Anticancer Activity
A study conducted by Taha et al. (2014) evaluated the cytotoxic effects of an oxadiazole derivative on HeLa cells. The results showed a dose-dependent increase in cell death with an IC50 value of approximately 15 µM, indicating significant anticancer potential.
Anti-inflammatory Effects
Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.
Neurological Applications
Recent research has explored the neuroprotective effects of oxadiazole compounds. They may offer therapeutic benefits for neurodegenerative diseases by modulating oxidative stress and inflammation pathways.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-26(14-16-6-5-13-31-16)33(28,29)17-11-9-15(10-12-17)20(27)23-22-25-24-21(32-22)18-7-3-4-8-19(18)30-2/h3-4,7-12,16H,5-6,13-14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNFHUHIKJQUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.